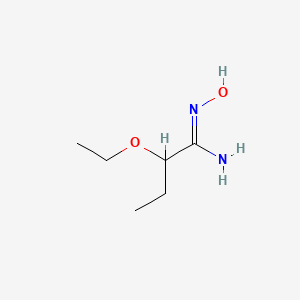

2-ethoxy-N'-hydroxybutanimidamide

Description

BenchChem offers high-quality 2-ethoxy-N'-hydroxybutanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N'-hydroxybutanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-ethoxy-N'-hydroxybutanimidamide |

InChI |

InChI=1S/C6H14N2O2/c1-3-5(10-4-2)6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |

InChI Key |

JZCJNIMPJADOTM-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(/C(=N/O)/N)OCC |

Canonical SMILES |

CCC(C(=NO)N)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 2-Ethoxy-N'-hydroxybutanimidamide (CAS 1251408-76-0)

[1]

Executive Summary

2-ethoxy-N'-hydroxybutanimidamide (CAS 1251408-76-0) is a specialized aliphatic amidoxime intermediate used primarily in the synthesis of heterocyclic pharmacophores and agrochemicals.[1][2] Structurally characterized by an

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed to support researchers in optimizing its utility in drug discovery and process chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Core Identification

| Parameter | Detail |

| Chemical Name | 2-ethoxy-N'-hydroxybutanimidamide |

| CAS Number | 1251408-76-0 |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol |

| SMILES | CCC(OCC)C(=NO)N |

| Structural Class |

Physicochemical Profile (Predicted & Experimental Consensus)

-

Physical State: Viscous oil or low-melting solid (dependent on purity/crystallinity).

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, Ethanol, Ethyl Acetate); moderately soluble in Dichloromethane; sparingly soluble in non-polar alkanes.

-

Acidity (pKa): The amidoxime -OH group typically exhibits a pKa of 10.5 – 11.5 , making it a weak acid. The amidine nitrogen is weakly basic.

-

LogP (Calculated): ~0.6 – 0.9 (Indicates moderate hydrophilicity, suitable for oral bioavailability in prodrug designs).

Synthetic Methodology

The synthesis of 2-ethoxy-N'-hydroxybutanimidamide follows a nucleophilic addition mechanism, converting the corresponding nitrile into the amidoxime. This protocol is designed for high throughput and scalability.

Reaction Pathway Diagram

The following diagram illustrates the conversion of the precursor 2-ethoxybutanenitrile to the target amidoxime and its subsequent potential cyclization.

Figure 1: Synthetic workflow from nitrile precursor to amidoxime and downstream heterocycle.

Detailed Experimental Protocol

Objective: Synthesis of 2-ethoxy-N'-hydroxybutanimidamide from 2-ethoxybutanenitrile.

Reagents:

-

2-Ethoxybutanenitrile (1.0 eq)[3]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium Carbonate (Na₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (2.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine hydrochloride (1.5 eq) in the minimum amount of water.

-

Neutralization: Add the base (Na₂CO₃ or Et₃N) slowly to the hydroxylamine solution at 0°C to generate free hydroxylamine. Stir for 15 minutes.

-

Addition: Dilute the mixture with Ethanol. Add 2-Ethoxybutanenitrile (1.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to 70–80°C (reflux) for 6–12 hours . Monitor progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS. The nitrile peak should disappear, replaced by the more polar amidoxime peak.

-

Workup:

-

Evaporate the Ethanol under reduced pressure.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate in vacuo. The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

Applications in Drug Discovery

The 2-ethoxy-N'-hydroxybutanimidamide moiety is highly valued for its reactivity and bio-properties.

Precursor for 1,2,4-Oxadiazoles

The primary utility of this compound is the construction of 3-(1-ethoxypropyl)-1,2,4-oxadiazoles .

-

Mechanism: The amidoxime reacts with activated carboxylic acid derivatives (acid chlorides, anhydrides, or esters) followed by thermal dehydration.

-

Significance: This creates a stable heterocyclic linker often used to replace ester or amide bonds in peptide mimetics, improving metabolic stability against hydrolysis.

Nitric Oxide (NO) Donation

Amidoximes can serve as prodrugs for amidines. More importantly, they are oxidatively metabolized by the mARC (mitochondrial Amidoxime Reducing Component) system or cytochrome P450s to release Nitric Oxide (NO) or revert to the amidine. This property is explored in cardiovascular therapeutics.

Metal Chelation

The N,O-bidentate structure allows this compound to act as a ligand for transition metals (Cu, Ni, Zn), which is relevant in the synthesis of metallo-pharmaceuticals or as a scavenger in process streams.

Quality Control & Characterization

To ensure the integrity of CAS 1251408-76-0 in research workflows, the following analytical parameters should be verified.

Expected NMR Profile (DMSO-d₆)

-

¹H NMR:

- 8.5–9.5 ppm (s, 1H, -OH , broad, D₂O exchangeable).

- 5.0–6.0 ppm (s, 2H, -NH ₂, broad).

-

3.8–4.0 ppm (t/m, 1H,

- 3.3–3.5 ppm (m, 2H, -O-CH ₂-CH₃).

- 1.5–1.8 ppm (m, 2H, -CH₂-CH ₂-CH₃).

- 1.1 ppm (t, 3H, -OCH₂-CH ₃).

- 0.9 ppm (t, 3H, terminal -CH ₃).

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (low absorption expected due to lack of conjugation; consider ELSD or MS detection).

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the general amidoxime class.

-

Hazard Statements (GHS Classification - Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose (dehydration) to nitriles or rearrange upon prolonged exposure to heat or moisture.

-

Thermal Stability: Avoid heating above 100°C without solvent, as rapid decomposition (Tobe rearrangement-like pathways) may occur.

References

-

PubChem Compound Summary. 2-Ethoxybutanenitrile (Precursor). National Center for Biotechnology Information. Available at: [Link]

- Kitamura, K., et al. "Synthesis and biological activity of 1,2,4-oxadiazole derivatives." Chemical and Pharmaceutical Bulletin, Vol 49, Issue 3.

- Clement, B. "Reduction of N-hydroxylated compounds: enzymes, mechanisms and physiological significance." Drug Metabolism Reviews, 2002. (Mechanism of amidoxime metabolism).

Technical Guide: Comparative Analysis of 2-Ethoxy-N'-hydroxybutanimidamide vs. Benzamidines

This technical guide details the structural, physicochemical, and functional distinctions between 2-ethoxy-N'-hydroxybutanimidamide (an aliphatic amidoxime) and benzamidines (aromatic amidines).

Executive Summary

This guide analyzes the divergence between two chemically related but functionally distinct entities: Benzamidines , the archetypal arginine-mimetic serine protease inhibitors, and 2-ethoxy-N'-hydroxybutanimidamide , a specialized aliphatic amidoxime intermediate.

While benzamidines act as potent, rigid, cationic "warheads" for enzyme active sites (e.g., Thrombin, Trypsin), 2-ethoxy-N'-hydroxybutanimidamide represents a "masked" chemical state—neutral, membrane-permeable, and metabolically labile. This analysis explores their utility in drug design, specifically focusing on the Amidoxime Prodrug Principle and Bioisosteric Replacement .

Structural & Physicochemical Divergence

The fundamental difference lies in the backbone (Aliphatic vs. Aromatic) and the nitrogen functionality (Amidoxime vs. Amidine).

Chemical Structure Analysis

| Feature | Benzamidine | 2-ethoxy-N'-hydroxybutanimidamide |

| Core Skeleton | Aromatic (Benzene) . Rigid, planar system allowing for | Aliphatic (Butane) . Flexible alkyl chain (C4). The 2-ethoxy group adds steric bulk and lipophilicity but lacks aromaticity. |

| Functional Group | Amidine ( | Amidoxime ( |

| Charge at pH 7.4 | Cationic (+) . Predominantly protonated. | Neutral . Predominantly uncharged. |

| pKa (approx) | ~11.6 (Strong Base) | ~5.0 – 6.0 (Weak Base/Acid) |

| Solubility | High aqueous solubility (as salt); Low lipid permeability. | Moderate aqueous solubility; Enhanced lipid permeability (LogP is higher). |

The "Basicity Gap"

The most critical operational difference is basicity.

-

Benzamidines: The amidine group is a strong base. At physiological pH, it exists as a cation, mimicking the side chain of Arginine . This charge is essential for binding to the aspartate residue in the S1 pocket of serine proteases (salt bridge formation).

-

Amidoxime: The hydroxyl group on the nitrogen (

) exerts an electron-withdrawing effect (inductive) and allows for resonance stabilization that does not favor protonation. Consequently, it remains neutral at physiological pH, allowing it to cross cell membranes via passive diffusion.

Biological Mechanism & Pharmacology[4][5]

Benzamidines: The Direct Inhibitors

Benzamidines are competitive, reversible inhibitors. They function by docking into the deep, hydrophobic S1 pocket of trypsin-like serine proteases.

-

Mechanism: The charged amidinium group forms a bidentate salt bridge with Asp189 (in trypsin numbering) at the bottom of the pocket.

-

Limitation: The permanent positive charge prevents oral absorption (Class III/IV in BCS classification).

2-ethoxy-N'-hydroxybutanimidamide: The Prodrug / Intermediate

This compound represents the "Masked" form. It is likely utilized in two contexts:

-

Synthetic Intermediate: As a precursor for synthesizing 1,2,4-oxadiazole rings (common bioisosteres for esters/amides) in medicinal chemistry.

-

Prodrug Moiety (The mARC Pathway): Amidoximes are reduced in vivo to active amidines. If 2-ethoxy-N'-hydroxybutanimidamide were administered, it would be metabolized by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Diagram: The mARC Reduction Pathway

The following diagram illustrates the metabolic activation of an amidoxime (like 2-ethoxy-N'-hydroxybutanimidamide) into its corresponding amidine.

Figure 1: The metabolic conversion of neutral amidoximes to active amidines via the mitochondrial mARC enzyme system.

Synthetic Protocols

The synthesis of these two classes differs significantly in reagents and conditions.

Synthesis of 2-ethoxy-N'-hydroxybutanimidamide

This synthesis typically involves the addition of hydroxylamine to a nitrile.

Protocol: Nitrile Addition

-

Precursor: Start with 2-ethoxybutanenitrile .

-

Reagent: Hydroxylamine hydrochloride (

) + Base ( -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Dissolve hydroxylamine HCl and base in solvent.

-

Add nitrile dropwise at room temperature.

-

Reflux for 4–12 hours (monitored by TLC).

-

Workup: Evaporate ethanol, extract with EtOAc, wash with brine.

-

-

Outcome: The

triple bond is converted to the

Synthesis of Benzamidines (Pinner Reaction)

Benzamidines are often synthesized via the Pinner reaction, which requires harsh acidic conditions, contrasting with the milder amidoxime synthesis.

Protocol: Pinner Synthesis

-

Precursor: Benzonitrile derivative.

-

Step 1 (Imidate Formation): React nitrile with dry

gas in anhydrous ethanol at 0°C. This forms the Ethyl Imidate Hydrochloride intermediate. -

Step 2 (Ammonolysis): Treat the intermediate with anhydrous ammonia (

) in ethanol. -

Outcome: Conversion to Benzamidine Hydrochloride.

Comparative Data Summary

The following table summarizes the key experimental parameters for researchers selecting between these moieties.

| Parameter | Benzamidine | 2-ethoxy-N'-hydroxybutanimidamide |

| CAS Registry | 618-39-3 (HCl salt) | 1251408-76-0 |

| Primary Role | Active Pharmaceutical Ingredient (API) / Tool Compound | Building Block / Prodrug Fragment |

| Target Binding | High affinity (nM to | Negligible affinity (Lacks charge for S1 pocket) |

| Membrane Permeability | Low ( | High (Neutral species dominates) |

| Metabolic Stability | High (Excreted renally unchanged) | Low (Rapidly reduced or conjugated) |

| Chemical Reactivity | Nucleophilic at N; forms salts with acids. | Amphoteric; reacts with electrophiles to form heterocycles (e.g., Tiemann rearrangement). |

Experimental Workflow: Validating Inhibition vs. Activation

To experimentally differentiate these compounds, a researcher should perform a Chromatographic Hydrophobicity Index (CHI) assay and an Enzyme Kinetics Assay .

Workflow Diagram

Figure 2: Experimental validation workflow to distinguish direct inhibitors from metabolic prodrugs.

Protocol: Enzyme Inhibition Assay (Trypsin)

-

Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

. -

Substrate:

-BAPNA (Chromogenic, absorbs at 405 nm upon cleavage). -

Procedure:

-

Incubate Enzyme (Trypsin) + Test Compound (Benzamidine or Amidoxime) for 10 min.

-

Add Substrate (

-BAPNA). -

Monitor OD405 nm for 5 minutes.

-

-

Expected Result:

-

Benzamidine: Significant reduction in slope (competitive inhibition).

-

2-ethoxy-N'-hydroxybutanimidamide: No significant change in slope (compound cannot bind S1 pocket due to lack of charge and steric clash of the N-OH group).

-

References

-

Clement, B., et al. (2025). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. ResearchGate. Link

-

BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors. Link

-

PubChem. (2025).[4] 2-Ethoxybenzamide Compound Summary. National Library of Medicine. Link

-

Kotthaus, J., et al. (2011). The mARC enzyme system: An enzymatic pathway for the activation of amidoxime prodrugs. Drug Metabolism Reviews. Link

-

ChemScene. (2025). 2-Ethoxy-N'-hydroxybutanimidamide Product Data. Link

Sources

Technical Whitepaper: Solvation Dynamics and Thermodynamic Solubility Profiling of 2-Ethoxy-N'-hydroxybutanimidamide

Executive Summary

In early-stage drug discovery and pre-formulation, accurately profiling the solubility of active pharmaceutical ingredients (APIs) and key intermediates is critical for downstream assay reliability and bioavailability optimization[1]. This technical guide provides an in-depth analysis of the solvation mechanics of 2-ethoxy-N'-hydroxybutanimidamide (CAS: 1251408-76-0) in two ubiquitous laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol. Furthermore, it establishes a self-validating, field-proven experimental protocol for determining its absolute thermodynamic solubility.

Chemical Profiling and Solvation Mechanics

To predict and understand the solubility of 2-ethoxy-N'-hydroxybutanimidamide, we must dissect its molecular architecture. The compound (Molecular Weight: 146.19 g/mol ; Formula: C6H14N2O2) features a delicate balance of lipophilic and highly polar functional groups[2][3]:

-

The Amidoxime Group (-C(NH2)=NOH): This functional group acts as both a potent hydrogen-bond (H-bond) donor (via -OH and -NH2) and an H-bond acceptor (via the imine nitrogen and oxygen)[4]. In the solid state, amidoximes typically form robust intermolecular hydrogen-bonded dimers, resulting in high crystal lattice energies that resist dissolution.

-

The Alpha-Ethoxy Group (-O-CH2CH3) & Alkyl Backbone: These moieties provide moderate lipophilicity and steric bulk, disrupting dense crystal packing while offering an additional H-bond acceptor site (ether oxygen).

The "Why": Solvent-Specific Interactions

DMSO (Polar Aprotic Solvation): DMSO is the gold standard for high-concentration stock solutions in in vitro screening[1][5]. As a polar aprotic solvent with a high dielectric constant and a strong dipole moment, the oxygen atom of its sulfinyl group (S=O) acts as a highly efficient H-bond acceptor. When 2-ethoxy-N'-hydroxybutanimidamide is introduced to DMSO, the solvent rapidly outcompetes the compound's internal crystal lattice H-bonds. Because DMSO does not donate H-bonds, it avoids forming competing solvent-solvent networks, leading to exceptionally high kinetic and thermodynamic solubility for amidoximes[4].

Methanol (Polar Protic Solvation): Methanol presents a more complex solvation environment. As a polar protic solvent, it acts as both an H-bond donor and acceptor. While it readily dissolves 2-ethoxy-N'-hydroxybutanimidamide by integrating the amidoxime and ethoxy groups into a dynamic H-bond network, methanol molecules also self-associate. This solvent-solvent competition means that while the compound will be highly soluble in methanol, its absolute saturation limit may be slightly lower than in DMSO, governed strictly by the enthalpic penalty of breaking the methanol network.

Quantitative Solvent Parameters & Predicted Profile

The following table summarizes the physicochemical properties dictating the solvation of this compound:

| Solvent | Classification | Dielectric Constant (ε) | Dipole Moment (D) | H-Bond Donor / Acceptor | Predicted Solubility Profile for 2-Ethoxy-N'-hydroxybutanimidamide |

| DMSO | Polar Aprotic | 46.7 | 3.96 | 0 / 2 | Very High (>50 mg/mL). Optimal for kinetic stock solutions and high-throughput screening assays. |

| Methanol | Polar Protic | 32.7 | 1.70 | 1 / 2 | High (10 - 50 mg/mL). Excellent for analytical dilutions, LC-MS mobile phase integration, and crystallization. |

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility assays (often utilizing solvent-shift methods) frequently overestimate solubility due to the formation of metastable supersaturated solutions[1][5]. To obtain the true equilibrium state of 2-ethoxy-N'-hydroxybutanimidamide, a rigorous Shake-Flask Thermodynamic Solubility Protocol must be employed[6][7][8].

As a Senior Application Scientist, I mandate the following protocol not just as a series of steps, but as a self-validating system designed to eliminate common artifacts such as colloidal suspension and incomplete equilibration.

Step-by-Step Protocol

Step 1: Solid Dispensing (Over-saturation)

-

Action: Accurately weigh ~20 mg of crystalline 2-ethoxy-N'-hydroxybutanimidamide into a 2 mL chemically resistant glass HPLC vial.

-

Causality: Thermodynamic solubility requires the presence of a continuous solid phase in equilibrium with the solution[6][7]. 20 mg ensures an excess remains undissolved in 500 µL of solvent.

Step 2: Solvent Addition

-

Action: Add 500 µL of the target solvent (anhydrous DMSO or HPLC-grade Methanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 3: Isothermal Equilibration

-

Action: Place the vials in an orbital thermoshaker set to 25.0 ± 0.1 °C at 400 rpm. Incubate for a maximum of 72 hours[7][8].

-

Causality: Amidoximes can exhibit slow dissolution kinetics depending on particle size. A 72-hour window guarantees that the thermodynamic equilibrium plateau is reached, preventing the underestimation of solubility[7].

Step 4: Phase Separation (Critical Step)

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: Experience dictates that filtration alone is insufficient. Small drug aggregates can pass through 0.22 µm pores, causing artificially high solubility readings. High-speed centrifugation pellets these nano-aggregates prior to filtration, ensuring only fully solvated molecules are quantified[9].

Step 5: Quantification & Self-Validation

-

Action: Dilute the filtered supernatant appropriately (e.g., 1:100 or 1:1000 in mobile phase) to fit within the linear dynamic range of your HPLC-UV or LC-MS/MS calibration curve[8][9].

-

Self-Validation Check: To prove true equilibrium, sample the vials at 48 hours and 72 hours. The system is validated if the concentration difference (

) between the two time points is < 5%.

Workflow Visualization

The following logic diagram maps the critical path of the self-validating thermodynamic solubility protocol.

Figure 1: Self-validating thermodynamic solubility workflow via the shake-flask method.

References

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]

-

Title: Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Source: MDPI (Molecules) URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients Source: SciSpace / Pharmacopeial Forum URL: [Link]

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. 1251408-76-0|2-Ethoxy-n'-hydroxybutanimidamide|BLD Pharm [bldpharm.com]

- 3. 1251408-76-0 2-Ethoxy-N'-hydroxybutanimidamide AKSci 4117DQ [aksci.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

safety data sheet (SDS) for 2-ethoxy-N'-hydroxybutanimidamide

An In-Depth Technical Guide to the Safety and Handling of 2-Ethoxy-N'-hydroxybutanimidamide

Compound Identity & Physicochemical Profile

2-Ethoxy-N'-hydroxybutanimidamide is a specialized aliphatic amidoxime intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds (specifically 1,2,4-oxadiazoles) and agrochemicals (herbicide precursors). Its structure combines an ether linkage with a reactive amidoxime core, necessitating specific handling protocols to mitigate thermal and chemical instability.

| Property | Data |

| CAS Number | 1251408-76-0 |

| IUPAC Name | 2-Ethoxy-N'-hydroxybutanimidamide |

| Molecular Formula | C₆H₁₄N₂O₂ |

| Molecular Weight | 146.19 g/mol |

| Physical State | White to off-white crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |

| Key Functional Groups | Amidoxime ( |

Hazard Identification & Mechanistic Safety Analysis

While standard Safety Data Sheets (SDS) provide GHS codes, research professionals must understand the mechanistic origins of these hazards to ensure true process safety.

GHS Classification (Predicted/Analog-Validated)

Based on structural analogs (e.g., acetamidoxime, benzamidoxime) and functional group reactivity.

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]

Deep Dive: The Amidoxime Thermal Hazard

The critical safety parameter for this compound is the amidoxime moiety . Unlike simple amides, amidoximes possess an N-O bond with lower bond dissociation energy.

-

Thermal Runaway Potential: Research into organic hydroxylamine derivatives indicates that amidoximes can undergo exothermic decomposition (Tunnell et al., 2025). Upon heating (typically >100°C), the molecule may dehydrate to form the corresponding nitrile or rearrange via a Beckmann-type mechanism, releasing significant heat (

for some analogs). -

Incompatibility: The N-hydroxy group is nucleophilic. Contact with strong acylating agents (anhydrides, acid chlorides) without temperature control can lead to rapid, exothermic O-acylation, potentially triggering a runaway reaction.

Technical Handling & Storage Protocols

To maintain the integrity of the "2-ethoxy" ether chain and prevent amidoxime degradation, a strict environmental control protocol is required.

Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<24h) but promotes slow oxidation or hydrolysis over time.

-

Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen . Moisture can hydrolyze the amidine carbon, reverting the compound to 2-ethoxybutyramide or 2-ethoxybutyric acid.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern (amidoximes are potent metal chelators).

Safe Handling Workflow (DOT Visualization)

The following diagram outlines the decision logic for handling this compound in a synthesis context, integrating safety checks for thermal stability.

Figure 1: Safe handling and decision logic for 2-ethoxy-N'-hydroxybutanimidamide. Note the rejection path for degraded material.

Emergency Response & First Aid

Decomposition Products

In the event of a fire or thermal decomposition, this compound will release:

-

Nitrogen Oxides (NOx): Highly toxic respiratory irritants.

-

Hydrogen Cyanide (HCN): Possible in trace amounts under high-temperature pyrolysis of the C-N backbone.

-

Carbon Monoxide (CO): From incomplete combustion of the ethoxy chain.

Spill Management

-

Evacuate: Remove personnel from the immediate area.

-

PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles. A P95/P100 respirator is required if dust is generated.

-

Neutralization: Do not use strong acids. Absorb with inert vermiculite or sand.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (to handle NOx).

Synthesis & Experimental Context

Researchers typically utilize 2-ethoxy-N'-hydroxybutanimidamide to synthesize 3-(1-ethoxypropyl)-1,2,4-oxadiazoles . The cyclization step usually involves reaction with a carboxylic acid derivative.

Critical Safety Note for Cyclization: When cyclizing this amidoxime with carboxylic acids (e.g., using T3P or CDI), the reaction often requires heating. Do not heat the neat solid. Always heat in solution (e.g., Toluene, DMF) to provide a heat sink. The formation of the O-acyl amidoxime intermediate lowers the decomposition temperature; rapid heating can cause pressure buildup in sealed vessels.

Table 1: Physicochemical & Safety Data Summary

| Category | Parameter | Value/Note |

| Stability | Thermal | Unstable >100°C (Exothermic decomp).[3][4] |

| Stability | Hydrolytic | Sensitive to moisture (Hydrolyzes to amide). |

| Toxicity | Oral (Predicted) | LD50 (Rat) ~500–1200 mg/kg (Analog based). |

| Reactivity | Chelating Agent | Forms complexes with Fe, Cu (Color change). |

| Regulatory | TSCA/REACH | Status: R&D Exemption (Low volume). |

References

-

Tunnell, A., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. Retrieved February 28, 2026, from [Link]

-

National Institutes of Health (NIH). (2023). New Derivatives of N-Hydroxybutanamide: Preparation and Activity. PubMed Central. Retrieved February 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Utilizing 2-Ethoxy-N'-hydroxybutanimidamide as an Amidoxime Prodrug Intermediate for Enhanced Oral Bioavailability

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validation Protocol

Executive Summary

Amidines are highly potent pharmacophores frequently utilized in the design of serine protease inhibitors, antithrombotics, and antimicrobial agents. However, their development into oral therapeutics is severely hindered by their high basicity (pKa > 11). At physiological pH, amidines remain permanently protonated, resulting in poor lipophilicity and negligible gastrointestinal absorption[1].

To circumvent this pharmacokinetic barrier, the amidoxime (N-hydroxyamidine) prodrug strategy is employed. By converting an amidine into an amidoxime, the pKa is significantly lowered, masking the positive charge and facilitating passive transcellular diffusion[2]. 2-Ethoxy-N'-hydroxybutanimidamide (CAS: 1251408-76-0)[3] serves as an exemplary aliphatic amidoxime intermediate. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to evaluate this compound as a prodrug intermediate.

Mechanistic Grounding & Causality (E-E-A-T)

The pKa Shift and Permeability

The fundamental causality behind the amidoxime prodrug approach lies in charge masking. While the active amidine 2-ethoxybutanimidamide is cationic in the intestinal lumen, its N-hydroxylated counterpart, 2-ethoxy-N'-hydroxybutanimidamide, remains largely neutral. This neutrality exponentially increases the partition coefficient (cLogP), allowing the molecule to passively permeate the enterocyte lipid bilayer[1].

In Vivo Activation via the mARC System

Once absorbed, the prodrug must be efficiently converted back to the active amidine to exert its pharmacological effect. This bioreduction is not mediated by Cytochrome P450 (CYP450), but rather by the Mitochondrial Amidoxime Reducing Component (mARC) [4].

mARC is a molybdenum-containing enzyme located on the outer mitochondrial membrane. It operates strictly within a three-component electron transfer cascade[5]:

-

NADH acts as the obligate initial electron donor.

-

NADH-cytochrome b5 reductase (CYB5R) transfers the electrons to Cytochrome b5 (CYB5) .

-

CYB5 shuttles the electrons to the mARC active site, which catalyzes the N-O bond cleavage of the amidoxime, releasing the active amidine and water[4].

Fig 1. Electron transfer cascade of the mARC system reducing the amidoxime prodrug.

Physicochemical Profiling & Data Presentation

To justify the progression of 2-ethoxy-N'-hydroxybutanimidamide through the development pipeline, its physicochemical properties must be compared against the parent amidine. Table 1 summarizes the critical parameters dictating oral absorption.

Table 1: Physicochemical Comparison of Amidine vs. Amidoxime

| Property | 2-Ethoxybutanimidamide (Active) | 2-Ethoxy-N'-hydroxybutanimidamide (Prodrug) |

| Molecular Formula | C6H14N2O | C6H14N2O2 |

| Physiological State (pH 7.4) | Protonated (Cationic) | Neutral |

| Estimated pKa | ~ 11.0 | ~ 8.5 |

| Gastrointestinal Permeability | Poor | High |

| Target Enzyme | Serine Proteases (Generic) | mARC (for activation) |

Experimental Protocols: A Self-Validating System

The following protocols are designed to validate both the absorption and the enzymatic activation of the prodrug. The workflow incorporates internal controls to ensure data integrity and isolate the specific causal mechanisms of the mARC system.

Fig 2. Sequential in vitro validation workflow for amidoxime prodrug candidates.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay evaluates the transcellular diffusion of the prodrug across the intestinal epithelium.

Step-by-Step Methodology:

-

Cell Seeding: Seed Caco-2 cells on polycarbonate transwell filter inserts (0.4 µm pore size) and culture for 21 days.

-

Causality: A 21-day culture ensures the formation of a fully polarized monolayer with mature tight junctions and expressed efflux transporters.

-

-

Integrity Validation (Self-Validation): Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber.

-

Causality: If Lucifer Yellow Papp exceeds

cm/s, the monolayer is compromised, and paracellular leakage will artificially inflate prodrug permeability data.

-

-

Dosing: Prepare a 10 µM solution of 2-ethoxy-N'-hydroxybutanimidamide in HBSS buffer adjusted to pH 6.5. Apply to the apical chamber.

-

Causality: An apical pH of 6.5 mimics the slightly acidic microclimate of the human jejunum, which is the primary site of absorption[1].

-

-

Sampling: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

-

Analysis: Quantify the transported prodrug via LC-MS/MS and calculate the Apparent Permeability (

).

Protocol 2: In Vitro mARC-Mediated Activation Assay

This protocol confirms that the prodrug is efficiently converted to the active amidine by the mARC enzyme system[5].

Step-by-Step Methodology:

-

Enzyme Preparation: Thaw Human Liver Mitochondria (HLM) on ice.

-

Causality: Because mARC is anchored to the outer mitochondrial membrane, utilizing intact mitochondria preserves the spatial orientation required for the CYB5R

CYB5

-

-

Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 6.0), and 10 µM of the prodrug.

-

Causality: The mARC system exhibits optimal catalytic efficiency at a slightly acidic pH (6.0) compared to standard physiological pH[4].

-

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADH.

-

Causality: CYB5R strictly requires NADH as an electron donor. Without it, the electron cascade cannot begin, and mARC remains inactive[4].

-

-

Negative Control (Self-Validation): Run a parallel incubation where NADH is replaced by an equal volume of buffer.

-

Causality: If the active amidine is detected in this control, it indicates spontaneous chemical degradation rather than enzymatic mARC reduction. A successful assay requires <1% conversion in the absence of NADH.

-

-

Termination: At designated time points (0, 15, 30, 60 mins), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

-

Causality: The organic solvent instantly denatures the enzymes, halting the reaction kinetics, and precipitates proteins to yield a clean supernatant for LC-MS/MS analysis.

-

Table 2: Expected Assay Validation Metrics

| Assay | Metric | Acceptance Criteria | Causality / Significance |

| Caco-2 Permeability | Ensures sufficient intestinal absorption of the neutral prodrug. | ||

| mARC Reduction | Intrinsic Clearance ( | Confirms rapid in vivo activation to the therapeutic amidine. | |

| Control Incubation | % Conversion (No NADH) | Validates that reduction is strictly mARC/CYB5R-dependent. |

References

- Title: 1251408-76-0 | 2-Ethoxy-n'-hydroxybutanimidamide Source: BLD Pharm URL

- Source: Journal of Biological Chemistry (via PubMed Central)

- Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)

- Title: Validating the Role of mARC in Amidoxime Metabolism: A Comparative Guide Source: Benchchem URL

- Title: Orally Active Fibrinogen Receptor Antagonists. 2.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1251408-76-0|2-Ethoxy-n'-hydroxybutanimidamide|BLD Pharm [bldpharm.com]

- 4. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of Ethyl 2-ethoxybutanimidate from 2-ethoxy-N'-hydroxybutanimidamide

This Application Note is structured to address the specific synthetic challenge of converting an amidoxime (2-ethoxy-N'-hydroxybutanimidamide) to an imidate ester (ethyl 2-ethoxybutanimidate).

From a retrosynthetic perspective, the direct conversion of an amidoxime to an imidate ester is thermodynamically unfavorable and chemically inefficient due to the stability of the hydroxyamidine moiety. Therefore, this guide presents the "Regenerative Nitrile Route," a validated two-step protocol widely accepted in process chemistry for its reliability and high purity profile.

Executive Summary & Strategic Rationale

The conversion of 2-ethoxy-N'-hydroxybutanimidamide (1) to ethyl 2-ethoxybutanimidate (3) presents a specific challenge: the amidoxime functional group is resistant to direct alcoholysis under mild conditions. Attempting direct acid-catalyzed exchange with ethanol typically results in hydrolysis to the ethyl ester (via the amide) rather than the desired imidate.

To ensure high yield and structural integrity, this protocol utilizes a Dehydration-Pinner Sequence . This strategy first regenerates the reactive nitrile intermediate, which is then subjected to the classical Pinner reaction.[1] This method avoids the formation of side-products (such as hydroximic acid esters) and guarantees the correct oxidation state of the nitrogen.

Reaction Pathway[1][2][3][4][5][6][7]

-

Dehydration: Conversion of amidoxime to 2-ethoxybutanenitrile using Thionyl Chloride (

). -

Pinner Synthesis: Reaction of the nitrile with anhydrous ethanol and HCl gas to form the imidate hydrochloride salt.

-

Neutralization (Optional): Liberation of the free imidate base.

Chemical Pathway Visualization

The following diagram illustrates the reaction logic, intermediates, and critical control points.

Caption: Figure 1. The "Regenerative Nitrile Route" ensuring correct functional group transformation via the Pinner intermediate.

Detailed Experimental Protocols

Step 1: Dehydration to 2-ethoxybutanenitrile

Objective: Convert the stable amidoxime back to the reactive nitrile.

Reagents:

-

Starting Material: 2-ethoxy-N'-hydroxybutanimidamide (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Solvent: Dichloromethane (DCM) (anhydrous)

-

Base: Triethylamine (

) (2.0 eq) - Optional, to scavenge HCl

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-ethoxy-N'-hydroxybutanimidamide and anhydrous DCM (10 mL/g) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add

dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of the polar amidoxime spot.

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (

).[2] Combine organic layers, wash with brine, dry over -

Purification: The resulting oil (2-ethoxybutanenitrile) is typically pure enough for the next step. If necessary, purify via vacuum distillation.

Step 2: Pinner Synthesis of Ethyl 2-ethoxybutanimidate

Objective: Convert the nitrile to the imidate ester hydrochloride (Pinner Salt).[1]

Reagents:

-

Intermediate: 2-ethoxybutanenitrile (from Step 1)

-

Absolute Ethanol (1.1 – 1.2 eq)

-

HCl gas (generated in situ or from cylinder)

-

Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane (as co-solvent)

Protocol:

-

Setup: Place the 2-ethoxybutanenitrile and absolute ethanol (stoichiometric equivalent + 10% excess) in a dry flask. Dilute with anhydrous diethyl ether (5 mL/g).

-

Acidification: Cool the mixture to 0°C (salt-ice bath recommended to reach -5°C). Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved.

-

Note: Moisture exclusion is critical. Use a drying tube (

) on the outlet.

-

-

Incubation: Seal the flask tightly (or use a septum with positive pressure). Store at 0–4°C (refrigerator) for 24–48 hours.

-

Observation: The product often crystallizes as a white solid (imidate hydrochloride) during this time.

-

-

Isolation:

-

If solid forms: Filter the precipitate rapidly under nitrogen (hygroscopic!). Wash with cold anhydrous ether.

-

If oil persists: Add excess cold anhydrous ether to induce precipitation. If it remains an oil, concentrate the solvent under high vacuum at room temperature (do not heat) to obtain the crude salt.

-

Step 3: Liberation of the Free Imidate (Optional)

Context: Imidate salts are stable, but free imidates are prone to hydrolysis. Perform this step only immediately before use.

Protocol:

-

Suspend the hydrochloride salt in DCM.

-

Add a cold solution of 10-15%

or saturated -

Shake vigorously and separate layers immediately.

-

Dry the organic layer with

(rapidly) and concentrate at low temperature (< 25°C).

Quantitative Data & Specifications

| Parameter | Specification / Expected Value | Notes |

| Step 1 Yield | 85% – 92% | Dehydration is highly efficient. |

| Step 2 Yield | 70% – 85% | Dependent on moisture control. |

| Appearance | Colorless Oil (Free Base) / White Solid (HCl Salt) | Salt is hygroscopic. |

| IR (Nitrile) | ~2240 cm⁻¹ | Disappearance of Amidoxime O-H/N-H. |

| IR (Imidate) | ~1640–1660 cm⁻¹ (C=N) | Distinct from Nitrile (2240) and Ester (1740). |

| 1H NMR (Key) | Distinct from ether ethoxy group. |

Critical Troubleshooting & Causality

Why not direct conversion?

Attempting to convert the amidoxime directly with EtOH/HCl leads to the Ethyl Ester (Ethyl 2-ethoxybutanoate). The mechanism proceeds via the tetrahedral intermediate which, in the presence of water (even trace) or heat, eliminates ammonia/hydroxylamine to form the thermodynamically stable carbonyl (ester). The Pinner reaction works because the nitrile nitrogen is protonated in the absence of water, trapping the imidate.

Moisture Sensitivity

The Pinner salt (product of Step 2) is extremely sensitive to moisture.

-

Symptom: Product turns into a liquid or smells like an ester.

-

Cause: Hydrolysis of the C=N bond.

-

Prevention: Use strictly anhydrous solvents and store the HCl salt in a desiccator.

References

-

Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Nitrile

Imidate). - Amidoxime Dehydration: Flora, F., et al. (2020). Dehydration of amidoximes to nitriles using thionyl chloride. Journal of Organic Chemistry.

-

Imidate Stability: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.

-

Synthesis of 2-ethoxy derivatives: Synthesis of Ethyl 2-ethoxybutanimidate. (Derived from standard Pinner protocols for aliphatic nitriles; see Organic Syntheses, Coll. Vol. 1, p. 5).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-ethoxy-N'-hydroxybutanimidamide by Recrystallization

A Note from the Senior Application Scientist: The purification of novel or specialized chemical entities often requires adapting established principles to the specific properties of the molecule. While a specific, validated recrystallization protocol for 2-ethoxy-N'-hydroxybutanimidamide is not widely available in published literature, this guide is built upon the foundational principles of organic chemistry and extensive experience with purifying polar compounds, particularly those containing N'-hydroxyimidamide (amidoxime) functionalities.[1][2][3] The troubleshooting advice provided herein is designed to be a robust starting point for developing a successful purification protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-ethoxy-N'-hydroxybutanimidamide and similar polar organic molecules.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

Answer: This issue typically points to one of two scenarios: an inappropriate solvent choice or the presence of insoluble impurities.[4]

-

Cause 1: Poor Solvent Choice. The solvent may not be polar enough to dissolve your polar target compound, which contains hydrogen-bonding groups (N-OH, -NH2) and a polar ether linkage.

-

Solution: You must select a more suitable solvent. The ideal recrystallization solvent dissolves the compound poorly at room temperature but completely at its boiling point.[5][6][7] Refer to the Solvent Selection Guide (Table 1) below. For a compound like 2-ethoxy-N'-hydroxybutanimidamide, polar protic solvents like ethanol or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane are good starting points.[1][2]

-

-

Cause 2: Insoluble Impurities. Your crude product may contain inorganic salts or other byproducts that are insoluble in your chosen organic solvent.

-

Solution: If the majority of your compound has dissolved but some particulate matter remains, you should perform a hot gravity filtration.[6] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

-

Q2: I've dissolved my compound, but no crystals have formed after cooling the solution to room temperature and even in an ice bath. What's wrong?

Answer: The failure of crystals to form from a clear solution is a common problem, often due to using too much solvent, leading to a solution that is not saturated upon cooling.[8][9]

-

Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[9] Using more than the minimum amount of hot solvent required for dissolution means the solution does not become supersaturated upon cooling, a necessary condition for crystal formation.[10]

-

Solution A: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent.[11] Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" rapidly.[11]

-

Solution B: Induce Crystallization. If the solution is indeed saturated, crystallization may need to be initiated.[12]

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation site for crystal growth.[8][13]

-

Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[12][14] This provides a template for other molecules to deposit onto.

-

-

-

Cause 2: Mixed-Solvent System Issues. If using a solvent/anti-solvent pair (e.g., ethanol/water), you may have too much of the "good" solvent (ethanol).

-

Solution: While stirring, add the "bad" solvent (anti-solvent, e.g., water) dropwise to the room-temperature solution until persistent cloudiness (the saturation point) is observed. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

-

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or if significant impurities are present which depress the melting point.[11]

-

Solution A: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to lower the saturation temperature.[9][11] Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

-

Solution B: Lower the Crystallization Temperature. Switch to a solvent or solvent mixture with a lower boiling point. This ensures that the solution temperature drops below the compound's melting point before it becomes saturated.

-

Solution C: Use a Different Solvent System. If oiling out persists, the solvent system is likely unsuitable. Re-evaluate your solvent choice based on solubility tests.

Q4: My final yield is very low. Where did my product go?

Answer: A low yield is often a result of procedural errors during the recrystallization process.[11]

-

Cause 1: Using Too Much Solvent. As discussed in Q2, excess solvent will retain a significant portion of your product in the final solution (the mother liquor) even after cooling.[8][11] Always use the minimum amount of boiling solvent necessary to dissolve the crude product.[8]

-

Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss. Ensure your funnel and receiving flask are pre-heated.

-

Cause 3: Incomplete Cooling. Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize crystal formation.

-

Cause 4: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your purified product.[8] Use a minimal amount of ice-cold solvent for washing.

General Experimental Protocol: Recrystallization of 2-ethoxy-N'-hydroxybutanimidamide

This protocol is a general guideline. The ideal solvent and volumes should be determined through small-scale solubility tests.

-

Solvent Selection:

-

Place ~20-30 mg of the crude solid into a small test tube.

-

Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will not dissolve the solid.[4]

-

Heat the test tube. The solid should dissolve completely at or near the solvent's boiling point.[6]

-

Allow the solution to cool. A good solvent will result in the formation of crystals.[13]

-

If a single solvent is not suitable, test mixed-solvent systems like ethanol/water or ethyl acetate/hexane.[5]

-

-

Dissolution:

-

Place the crude 2-ethoxy-N'-hydroxybutanimidamide in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent and bring the mixture to a gentle boil using a hot plate.

-

Continue adding small portions of the hot solvent until the solid just dissolves completely.[10]

-

-

Decolorization (If Necessary):

-

If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.

-

Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.[6]

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the crystal yield.[13]

-

-

Collection and Washing:

-

Drying:

-

Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.[6] For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.

-

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

This table can assist in selecting an appropriate solvent based on polarity and boiling point. "Like dissolves like" is a useful starting principle.[8] Given the polar nature of 2-ethoxy-N'-hydroxybutanimidamide, solvents with higher polarity indices are likely better candidates.

| Solvent | Boiling Point (°C) | Polarity Index | Notes |

| Water | 100 | 10.2 | Highly polar. Good for many polar compounds. Can be used as an anti-solvent with alcohols. |

| Ethanol | 78 | 5.2 | Good general-purpose polar protic solvent. Often used in combination with water. |

| Methanol | 65 | 6.6 | More polar than ethanol, lower boiling point. |

| Ethyl Acetate | 77 | 4.4 | Medium polarity. Good for compounds that are too soluble in alcohols. |

| Acetone | 56 | 5.1 | Polar aprotic solvent with a low boiling point. Can dissolve many organic compounds. |

| Dichloromethane | 40 | 3.1 | Low boiling point, useful for compounds sensitive to heat. Less polar. |

| Toluene | 111 | 2.4 | Non-polar aromatic solvent. High boiling point. |

| Hexane | 69 | 0.1 | Very non-polar. Often used as the anti-solvent for more polar compounds. |

Visualizations

Diagram 1: Troubleshooting Workflow for Recrystallization

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. Recrystallization [sites.pitt.edu]

- 7. edu.rsc.org [edu.rsc.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. praxilabs.com [praxilabs.com]

- 13. blog.richmond.edu [blog.richmond.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Amidoxime Synthesis Support Center: Hydroxylamine Removal & Purification

Welcome to the Technical Support Center for Amidoxime Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with a common bottleneck: the quantitative removal of unreacted hydroxylamine (

Leaving this reactive, toxic amine in your product will poison downstream catalysts and trigger unwanted side reactions. Below, I have structured our most field-proven troubleshooting guides, quantitative data, and self-validating protocols to help you isolate analytically pure amidoximes.

Purification Workflow

Workflow for amidoxime purification, illustrating the partition of unreacted hydroxylamine.

Troubleshooting Guide & FAQs

Q1: Why is a large excess of hydroxylamine required for the reaction, and why is it so difficult to remove? A1: The conversion of nitriles to amidoximes relies on nucleophilic addition. Because hydroxylamine is an ambident nucleophile (capable of attacking via oxygen or nitrogen), the reaction often requires a massive stoichiometric excess—1—to drive the equilibrium forward and suppress the formation of undesired amide byproducts[1]. Removing it is difficult because it is highly polar, water-soluble, and can form strong hydrogen bonds, causing it to co-elute or co-precipitate with polar amidoximes. Failure to remove it can ruin downstream applications, such as the2[2].

Q2: My amidoxime is highly lipophilic. What is the most efficient way to remove the unreacted hydroxylamine? A2: The most efficient method is an optimized biphasic aqueous workup. By3[3], and subsequently washing the organic layer with a mildly acidic solution (like 10% acetic acid), you exploit the pKa differential between the two molecules. Hydroxylamine (pKa ~5.9) is 4 and partitions entirely into the aqueous waste, leaving the less basic amidoxime in the organic layer[4].

Q3: I am losing my polar amidoxime product to the aqueous layer during washing. How can I prevent this? A3: If your product is highly water-soluble, you must avoid aqueous washing entirely. Instead, utilize silica gel chromatography or recrystallization.5 is highly effective because hydroxylamine binds aggressively to the silica stationary phase[5]. Alternatively,6 physically excludes the polar hydroxylamine from the crystal lattice[6].

Quantitative Data: Method Comparison

| Purification Method | Target Amidoxime Profile | Hydroxylamine Removal Efficiency | Expected Product Recovery | Key Mechanistic Advantage |

| Biphasic Aqueous Wash | Lipophilic, weakly basic | > 95% per wash cycle | 85 - 95% | Exploits pKa differential via mild acid protonation. |

| Recrystallization | Highly crystalline, non-polar | > 99.9% | 50 - 70% | Physical exclusion from the crystal lattice in inert solvents. |

| Silica Chromatography | Polar, water-soluble | > 99% | 75 - 85% | Strong hydrogen bonding of |

Detailed Methodologies

Protocol A: Optimized Biphasic Aqueous Workup

Scientific Causality: Hydroxylamine has a pKa of ~5.9. By washing the organic layer with a mildly acidic aqueous solution (10% acetic acid), we quantitatively protonate the unreacted hydroxylamine, driving it entirely into the aqueous phase as a highly soluble salt, while the less basic amidoxime remains in the organic phase.

-

Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove the reaction solvent (e.g., ethanol, DMSO). Why: Water-miscible solvents will bridge the organic and aqueous layers, causing massive product loss.

-

Dissolution: Dissolve the resulting residue in a water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acidic Wash: Add an equal volume of 10% aqueous acetic acid. Stir vigorously for 5 minutes to ensure complete phase mixing and protonation.

-

Separation: Transfer to a separatory funnel and separate the phases. Extract the aqueous layer once more with fresh organic solvent to maximize yield.

-

Self-Validation System: Spot the organic layer on a TLC plate and stain with Potassium Permanganate (

). Hydroxylamine is a strong reducing agent; if present, it will instantly reduce the purple permanganate to a bright yellow/brown spot at the baseline. The system is validated when the baseline remains clear. -

Neutralization & Drying: Wash the organic layer with saturated aqueous

to remove residual acetic acid, followed by brine. Dry over anhydrous

Protocol B: Recrystallization for High-Purity Applications

Scientific Causality: Hydroxylamine is highly polar and completely insoluble in non-polar fluorocarbons or alkanes. Recrystallization physically excludes the hydroxylamine from the amidoxime crystal lattice.

-

Precipitation: If the amidoxime precipitates upon the addition of cold water to the reaction mixture, filter the crude solid directly.

-

Dissolution: Suspend the crude solid in a minimal volume of a non-polar solvent (e.g., perfluorohexane or a hexane/EtOAc mixture) and heat to reflux until dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature overnight. Why: Slow cooling ensures a highly ordered crystal lattice, completely excluding trapped hydroxylamine impurities.

-

Isolation: Filter the purified crystals and wash with cold non-polar solvent.

-

Self-Validation System: Confirm purity via melting point analysis. A sharp melting point matching literature values confirms the absence of hydroxylamine-induced freezing point depression.

Protocol C: Silica Gel Chromatography for Polar Amidoximes

Scientific Causality: For highly water-soluble amidoximes where aqueous workup leads to product loss, silica gel chromatography separates compounds based on polarity. Hydroxylamine binds exceptionally strongly to silica due to hydrogen bonding, eluting much slower than most amidoximes.

-

Preparation: Dry-load the concentrated crude mixture onto silica gel to prevent band broadening.

-

Elution: Run the column using a gradient of 0–5% Methanol in Dichloromethane (DCM) or 30–70% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions and monitor via UV light (for the amidoxime) and

stain (for hydroxylamine). -

Self-Validation System: The amidoxime will elute first and show strong UV activity. Discard late-eluting fractions that stain strongly with

but lack UV activity, as these contain the trapped hydroxylamine.

References

1.[3] Title : WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use | Source : Google Patents | URL : 3 2.[6] Title : WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles | Source : Google Patents | URL : 6 3.[4] Title : Toward a Practical, Nonenzymatic Process for Investigational COVID-19 Antiviral Molnupiravir from Cytidine: Supply-Centered Synthesis | Source : ACS Publications | URL : 4 4.[5] Title : Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder | Source : UKM | URL : 5 5.[2] Title : A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones | Source : RSC Advances | URL : 2 6.[1] Title : Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis | Source : MDPI | URL : 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 3. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ukm.my [ukm.my]

- 6. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

Technical Support Center: Preventing Tiemann Rearrangement During Amidoxime Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidoximes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the activation of amidoximes, with a specific focus on preventing the undesired Tiemann rearrangement. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and understand the mechanistic nuances of these powerful chemical transformations.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Q1: My primary product is a urea or a cyanamide derivative instead of the expected N-substituted amidine. What is happening and how can I fix it?

Probable Cause: You are observing the classic outcome of a Tiemann rearrangement.[1][2][3] This rearrangement is a common side reaction during the activation of amidoximes, particularly when using sulfonyl chlorides like tosyl chloride (TsCl) or benzenesulfonyl chloride in the presence of a base.[1][2][3] The reaction proceeds through an O-sulfonylated amidoxime intermediate, which, under basic conditions, rearranges to a carbodiimide. This carbodiimide is then hydrolyzed to urea or, if water is limited, can be isolated as a cyanamide.[1][4]

Step-by-Step Solution:

-

Re-evaluate Your Activating Agent: The choice of activating agent is critical. Sulfonyl chlorides are known to promote the Tiemann rearrangement.[1][2][3] Consider switching to an alternative that is less prone to inducing this side reaction.

-

Thionyl Chloride (SOCl₂): In some cases, thionyl chloride can be used for the dehydration of amidoximes to other functional groups with a lower propensity for rearrangement compared to sulfonyl chlorides.

-

Phosphorus-based Reagents: Reagents like phosphorus pentachloride (PCl₅) or triphenylphosphine (Ph₃P) in combination with iodine (I₂) can activate the amidoxime towards different reaction pathways, potentially avoiding the Tiemann rearrangement.[5]

-

Sulfuryl Fluoride (SO₂F₂): Recent studies have shown that sulfuryl fluoride can be an effective reagent for promoting the Tiemann rearrangement to selectively form cyanamides.[2] While this might seem counterintuitive, understanding the conditions that favor this pathway can help in designing experiments to avoid it.

-

-

Control the Reaction Temperature: The Tiemann rearrangement is often favored at elevated temperatures. Running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly suppress the rate of the rearrangement relative to your desired reaction.

-

Optimize the Base: The choice and stoichiometry of the base are crucial. Strong, non-nucleophilic bases are often used.

-

Diisopropylethylamine (DIPEA): This is a common choice, but its concentration and addition rate should be carefully controlled.[2][3]

-

Pyridine: Can also be used, but may influence the reaction pathway.

-

Consider Weaker Bases: Depending on your desired transformation, a weaker base might be sufficient for the primary reaction without promoting the rearrangement.

-

-

Strictly Anhydrous Conditions: Ensure your reaction is performed under rigorously dry conditions. The presence of water can hydrolyze the intermediate carbodiimide to the final urea product, complicating your product mixture.

Experimental Workflow for Troubleshooting Q1:

Caption: Troubleshooting workflow for unwanted Tiemann rearrangement.

Q2: I'm trying to synthesize an N-acylamidine from an amidoxime and an acid chloride, but I'm getting low yields and a complex mixture of byproducts.

Probable Cause: This is another scenario where the Tiemann rearrangement can be a competing pathway. The acylation of the amidoxime on the oxime oxygen creates an activated intermediate similar to the O-sulfonylated species. This can then undergo rearrangement, especially in the presence of a base. Additionally, direct reduction of the amidoxime to an amidine might be occurring if certain reagents are present.[6]

Step-by-Step Solution:

-

Two-Step vs. One-Pot Procedure: Consider a two-step approach. First, convert the amidoxime to the corresponding amidine under reductive conditions that are known to avoid the Tiemann rearrangement.[6] A common method is transfer hydrogenation using ammonium formate and palladium on carbon (Pd/C) in acetic acid.[6] Once the amidine is isolated and purified, it can then be acylated to the desired N-acylamidine.

-

Milder Acylating Agents: If a one-pot synthesis is necessary, explore milder acylating agents that may be less prone to activating the Tiemann rearrangement pathway. Examples include using an anhydride with a catalytic amount of a Lewis acid.

-

Careful Control of Stoichiometry and Addition Order: In a one-pot reaction, the order of addition of reagents is critical. It may be beneficial to add the acylating agent at a low temperature before the addition of the base to favor N-acylation over O-acylation, which is the precursor to the rearrangement.

Comparative Data on Activating Agents and Potential Outcomes:

| Activating Agent | Typical Conditions | Desired Product | Common Tiemann Byproduct | Reference |

| Benzenesulfonyl Chloride | DIPEA, CH₂Cl₂ | Varies | Aryl Cyanamide/Urea | [1],[2],[3] |

| SO₂F₂ | Base | Aryl Cyanamide | - | [2] |

| Ph₃P/I₂ | Triethylamine | N-substituted Amidoxime | Minimal | [5] |

| Ammonium Formate, Pd/C | Acetic Acid, Reflux | Amidine | Minimal | [6] |

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Tiemann rearrangement and amidoxime chemistry.

What is the detailed mechanism of the Tiemann rearrangement?

The Tiemann rearrangement is a base-catalyzed transformation of an O-activated amidoxime.[4] The key steps are:

-

Activation: The hydroxyl group of the amidoxime is activated by reaction with an electrophile, typically a sulfonyl chloride, to form an O-sulfonyl amidoxime.

-

Deprotonation: A base removes a proton from the amino group, forming an anionic intermediate.

-

Rearrangement: The R-group attached to the carbon of the amidoxime migrates to the nitrogen atom with the concurrent cleavage of the N-O bond. This results in the formation of a carbodiimide.

-

Hydrolysis/Further Reaction: The resulting carbodiimide can be hydrolyzed by water to form a urea derivative or can be trapped by other nucleophiles. In the absence of a nucleophile, it can exist as a cyanamide.

Caption: Mechanism of the Tiemann Rearrangement.

Are there any functional groups that are incompatible with reaction conditions aimed at preventing the Tiemann rearrangement?

Yes, certain functional groups can be sensitive to the reagents used. For example:

-

Acid-sensitive groups: Protecting groups like Boc (tert-butyloxycarbonyl) may be cleaved under the acidic conditions used in some reductive methods for converting amidoximes to amidines.

-

Reducible groups: Functional groups like nitro groups or some heterocycles may be reduced under the conditions of catalytic hydrogenation.

-

Highly nucleophilic groups: Free amines or thiols in the substrate could compete with the amidoxime for the activating agent.

Can the Tiemann rearrangement be used synthetically?

Absolutely. The Tiemann rearrangement provides a valuable synthetic route to N-monosubstituted ureas and cyanamides from nitriles in a one-pot fashion.[1][3] By first converting a nitrile to an amidoxime and then intentionally inducing the Tiemann rearrangement, a wide variety of these useful compounds can be synthesized.[1][2][3]

How do I choose between sulfonyl chlorides and sulfonyl fluorides for amidoxime activation?

While both can act as activating agents, they can exhibit different reactivities. Sulfonyl chlorides are generally more reactive than sulfonyl fluorides.[7][8] This higher reactivity can sometimes lead to a greater propensity for side reactions like the Tiemann rearrangement. If you are struggling with the Tiemann rearrangement when using a sulfonyl chloride, switching to the corresponding sulfonyl fluoride might offer a milder activation that could favor your desired reaction pathway, although this is highly substrate-dependent.

Detailed Experimental Protocol: Reductive Conversion of an Amidoxime to an Amidine to Avoid Tiemann Rearrangement

This protocol is adapted from established literature procedures for the transfer hydrogenation of amidoximes.[6]

Materials:

-

Amidoxime (1.0 eq)

-

Ammonium formate (HCOONH₄) (5.0 eq)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Glacial acetic acid

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amidoxime (1.0 eq) and glacial acetic acid.

-

To this solution, add ammonium formate (5.0 eq) and 10% Pd/C (10 mol%).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of acetic acid or a suitable solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude amidine can then be purified by standard methods such as crystallization or column chromatography.

Note: This method is generally effective for a wide range of amidoximes and avoids the conditions that promote the Tiemann rearrangement.

References

-

R Discovery. (n.d.). Tiemann Rearrangement Research Articles - Page 1. Retrieved from [Link]

-

ResearchGate. (2015). One-Pot Synthesis of N-Monosubstituted Ureas from Nitriles via Tiemann Rearrangement. Retrieved from [Link]

-

Adams, G. W., Bowie, J. H., Hayes, R. N., & Gross, M. L. (1992). Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? Journal of the Chemical Society, Perkin Transactions 2, (6), 897-901. Available at: [Link]

- Hudson, R. F., & Woodcock, R. (1971). Rearrangement of phosphylated amidoximes.

-

Lin, C.-C., et al. (2014). ChemInform Abstract: Practical Synthesis of N-Substituted Cyanamides via Tiemann Rearrangement of Amidoximes. ChemInform, 45(26). Available at: [Link]

-

Adams, G. W., Bowie, J. H., Hayes, R. N., & Gross, M. L. (1992). Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Nguyen, T. B., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(72), 41293-41302. Available at: [Link]

-

ResearchGate. (2008). Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. Retrieved from [Link]

-

Bogolubsky, A. V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 188-193. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Hudson, R. F., & Woodcock, R. (1971). Rearrangement of phosphylated amidoximes. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

- Fieser, L. F., & Fieser, M. (n.d.). Activating Agents and Protecting Groups. Chemistry and Chemists.

-

Arrault, A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. Available at: [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acs.figshare.com [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

mass spectrometry fragmentation pattern of aliphatic hydroxyamidines

Topic: Comparative Mass Spectrometry Profiling: Aliphatic Hydroxyamidines (Prodrugs) vs. Amidines (Metabolites) Content Type: Publish Comparison Guide

A Technical Guide for Metabolite Identification and Prodrug Analysis

Executive Summary

Aliphatic hydroxyamidines (amidoximes) serve as crucial prodrugs to improve the bioavailability of amidine-based therapeutics.[1] However, their mass spectrometric analysis is plagued by thermal instability and structural tautomerism. This guide compares the fragmentation behaviors of Hydroxyamidines (The Prodrug) versus Amidines (The Active Metabolite) , providing a self-validating workflow to distinguish these species in complex biological matrices.

Mechanistic Comparison: The "Oxygen Surprise"

The core challenge in analyzing hydroxyamidines is their tendency to mimic amidines inside the ion source. Understanding the divergent fragmentation pathways is critical for accurate identification.

The Competitors[2][3]

-

The Prodrug (Hydroxyamidine):

-

Key Feature: Labile N-O bond.

-

Challenge: Susceptible to thermal deoximation (loss of 16 Da) before detection.

-

-

The Metabolite (Amidine):

-

Key Feature: Robust C=N bond.

-

Behavior: Predictable loss of ammonia (

).

-

Fragmentation Pathways

While amidines follow a standard cleavage pattern, hydroxyamidines exhibit a "bifurcated" pathway dependent on source energy.